(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYL (3H-IMIDAZO[4,5-B]PYRIDIN-2-YL) SULFIDE
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Overview
Description
(6-Chloro-1,3-benzodioxol-5-yl)methyl (3H-imidazo[4,5-b]pyridin-2-yl) sulfide is a complex organic compound that features a benzodioxole ring substituted with a chlorine atom and an imidazopyridine moiety connected via a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1,3-benzodioxol-5-yl)methyl (3H-imidazo[4,5-b]pyridin-2-yl) sulfide typically involves multi-step organic reactions. One common approach is to start with the chlorination of 1,3-benzodioxole to introduce the chlorine atom at the 6-position. This is followed by the formation of the imidazopyridine moiety through cyclization reactions involving appropriate precursors. The final step involves the formation of the sulfide linkage, which can be achieved using thiolating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-1,3-benzodioxol-5-yl)methyl (3H-imidazo[4,5-b]pyridin-2-yl) sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Thiol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-1,3-benzodioxol-5-yl)methyl (3H-imidazo[4,5-b]pyridin-2-yl) sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6-Chloro-1,3-benzodioxol-5-yl)methyl (3H-imidazo[4,5-b]pyridin-2-yl) sulfide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
Uniqueness
(6-Chloro-1,3-benzodioxol-5-yl)methyl (3H-imidazo[4,5-b]pyridin-2-yl) sulfide is unique due to its specific structural features, such as the combination of a benzodioxole ring, an imidazopyridine moiety, and a sulfide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-9-5-12-11(19-7-20-12)4-8(9)6-21-14-17-10-2-1-3-16-13(10)18-14/h1-5H,6-7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTITVQEFOQBCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CSC3=NC4=C(N3)C=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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